molecular formula C9H12INO2 B6314195 (Dioxolan-2-yl)-1-methyl-pyridinium iodide CAS No. 112390-98-4

(Dioxolan-2-yl)-1-methyl-pyridinium iodide

Cat. No.: B6314195
CAS No.: 112390-98-4
M. Wt: 293.10 g/mol
InChI Key: JKJZYCXCPMWWKO-UHFFFAOYSA-M
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Description

(Dioxolan-2-yl)-1-methyl-pyridinium iodide is a chemical compound with the molecular formula C10H14INO2 It is known for its unique structure, which includes a dioxolane ring attached to a methyl-pyridinium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dioxolan-2-yl)-1-methyl-pyridinium iodide typically involves the reaction of 1-methyl-4-pyridone with 2-chloro-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with iodine to form the iodide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(Dioxolan-2-yl)-1-methyl-pyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride in acetone.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Dioxolan-2-yl)-1-methyl-pyridinium iodide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It is used to investigate the interactions between pyridinium compounds and biological macromolecules such as proteins and nucleic acids .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its antimicrobial and anticancer properties, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (Dioxolan-2-yl)-1-methyl-pyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dioxolan-2-yl)-1-methyl-pyridinium iodide is unique due to its dioxolane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable reagent in synthetic chemistry and a promising candidate in medicinal research .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-methylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO2.HI/c1-10-5-3-2-4-8(10)9-11-6-7-12-9;/h2-5,9H,6-7H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJZYCXCPMWWKO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C2OCCO2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477157
Record name Pyridinium, 2-(1,3-dioxolan-2-yl)-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112390-98-4
Record name Pyridinium, 2-(1,3-dioxolan-2-yl)-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112390-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 2-(1,3-dioxolan-2-yl)-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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